MAGL Inhibitory Activity of Carbamate Class vs. This Compound: Class-Level Potency Gap
The carbamate chemotype to which this compound belongs has demonstrated potent MAGL inhibition (e.g., JZL184 IC50 ~2–8 nM) [1]. However, no IC50 value for methyl (4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)phenyl)carbamate against MAGL is publicly available. Procurement based on class-level inference carries significant risk: the sulfamoyl linker and the 2-hydroxy-thiophene propyl group may profoundly alter binding kinetics compared to the well-studied benzodioxolyl-methyl carbamates [2]. Users must request vendor-provided IC50 data before accepting class-level assumptions.
| Evidence Dimension | MAGL inhibitory potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | JZL184: IC50 = 2–8 nM (human MAGL) [1] |
| Quantified Difference | Cannot be calculated |
| Conditions | Human recombinant MAGL, substrate hydrolysis assay |
Why This Matters
Without target-specific IC50, researchers cannot determine the concentration required for MAGL engagement, making dose selection for cellular or in vivo studies impossible.
- [1] Long, J. Z., et al. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects. Nature Chemical Biology, 5(1), 37–44. View Source
- [2] Chang, J. W., Niphakis, M. J., Lum, K. M., Cognetta, A. B., Wang, C., Matthews, M. L., Niessen, S., Buczynski, M. W., Parsons, L. H., & Cravatt, B. F. (2012). Highly selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Chemistry & Biology, 19(5), 579–588. View Source
